molecular formula C6H11N3 B1332013 (1,3-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 400756-28-7

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1332013
CAS No.: 400756-28-7
M. Wt: 125.17 g/mol
InChI Key: VERSVOWJFSHXSI-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H11N3. It is a colorless to light yellow liquid at room temperature and is primarily used as a building block in organic synthesis . This compound is characterized by a pyrazole ring substituted with two methyl groups and an amine group attached to the fourth carbon of the ring.

Biochemical Analysis

Biochemical Properties

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the oxidation of catechol to o-quinone. The compound acts as a ligand, coordinating with metal ions such as copper(II), which are essential for the catalytic activity of these enzymes . This interaction highlights the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can exhibit cytotoxic activity against various cell lines, including HeLa and MCF-7 cells . This cytotoxicity is attributed to the compound’s ability to interfere with cellular signaling and metabolic pathways, leading to cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions that are crucial for enzymatic functions. The compound can inhibit or activate enzymes by altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a ligand for metal ions, such as copper(II), is crucial for its participation in oxidation-reduction reactions . These interactions influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, its interaction with metal ions can target it to mitochondria, where it participates in oxidative phosphorylation and other metabolic processes . This localization is critical for its function and efficacy in cellular assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and ammonia or an amine . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:

    Starting Materials: 1,3-dimethylpyrazole, formaldehyde, and ammonia or an amine.

    Reaction Conditions: The reaction is conducted at a temperature range of 0-50°C and under an inert atmosphere to prevent oxidation.

    Purification: The product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability . The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERSVOWJFSHXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361397
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400756-28-7
Record name (1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 4 (120 mg, 0.61 mmol) in THF (5 mL) was added LAH (43 mg, 3.78 mmol). The resulting mixture was stirred at room temperature overnight. Water was added and the resulting mixture was filtered. Organic layer was separated and then concentrated in vacuum to give a white solid (crude product). LCMS (ESI) m/z=126 (M+H)+.
Name
compound 4
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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